Methyl 3-(4-phenylpiperazin-1-yl)propanoate
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Overview
Description
Methyl 3-(4-phenylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-phenylpiperazin-1-yl)propanoate typically involves the reaction of 4-phenylpiperazine with methyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-phenylpiperazine and methyl acrylate.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-phenylpiperazine is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. Methyl acrylate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-phenylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Methyl 3-(4-phenylpiperazin-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-phenylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for Alzheimer’s disease.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antibacterial and antifungal activity.
Uniqueness
Methyl 3-(4-phenylpiperazin-1-yl)propanoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ester group provides additional reactivity, enabling further chemical modifications and the synthesis of diverse derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 3-(4-phenylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
InChI Key |
MPMIPDYEQJCGFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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